2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Catalog No.
S688062
CAS No.
109523-16-2
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-...

CAS Number

109523-16-2

Product Name

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

RRRWAYWNXBSUFV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, also known as 2-Boc-A3C3, is an organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol. This compound features a bicyclic structure comprising a nitrogen atom within the bridgehead position, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is commonly utilized in organic synthesis to protect amine functionalities during

The chemical reactivity of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid primarily involves its carboxylic acid and Boc-protected amine functionalities. Key reactions include:

  • Intramolecular Lactonization: This reaction occurs when the carboxylic acid group reacts with the amine, leading to the formation of cyclic compounds.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in further synthetic applications.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, facilitating further functionalization.

Synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves several steps:

  • Formation of Bicyclic Framework: The initial step often includes constructing the bicyclic skeleton through cyclization reactions involving appropriate precursors.
  • Introduction of Carboxylic Acid Group: This can be achieved through oxidation or carboxylation processes.
  • Protection of Amine Functionality: The Boc group is introduced using tert-butyl chloroformate in the presence of a base to protect the amine during subsequent reactions.
  • Purification: The final product is usually purified through column chromatography or crystallization techniques to obtain high purity suitable for research applications .

The primary application of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its role as a building block in organic synthesis, particularly in the development of novel compounds such as 5-oxa-2-azaspiro[3.4]octane derivatives. These derivatives may possess unique chemical properties and potential therapeutic applications in medicinal chemistry .

Several compounds share structural similarities with 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, including:

  • Bicyclo[3.3.0]octane derivatives: These compounds exhibit different ring strain and reactivity patterns compared to bicyclo[2.2.2]octane structures.
  • Pyrrolidine derivatives: While not bicyclic, these compounds often share similar nitrogen-containing frameworks and may exhibit comparable biological activities.
  • Spirocyclic compounds: These compounds feature unique spiro arrangements that may influence their reactivity and biological interactions differently from bicyclic structures.

Unique Features

The uniqueness of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific bicyclic structure combined with a protected amine functionality, which allows for selective functionalization in synthetic chemistry while maintaining stability under various reaction conditions .

The molecular architecture of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid exhibits remarkable structural sophistication, with its molecular formula C₁₃H₂₁NO₄ and molecular weight of 255.31 grams per mole establishing its position among medium-complexity organic molecules. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid, which precisely describes the substitution pattern and connectivity of all functional groups within the molecular framework. The canonical Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)CC2 provides an unambiguous linear notation for the three-dimensional structure, enabling computational analysis and database searching. The International Chemical Identifier string InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-8(5-7-9)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) offers another standardized representation that facilitates chemical information exchange across different software platforms and databases.

The bicyclic core structure consists of two fused rings sharing a common nitrogen atom, creating a rigid three-dimensional framework that constrains molecular conformations. This azabicyclo[2.2.2]octane skeleton represents a specific type of bridged bicyclic system where the nitrogen atom occupies a bridgehead position, contributing to the overall molecular stability and influencing the chemical reactivity patterns. The tert-butoxycarbonyl protecting group attached to the nitrogen atom serves both synthetic and structural purposes, providing steric bulk that influences conformational preferences while offering a removable protecting group strategy for subsequent synthetic manipulations. The carboxylic acid functionality positioned at the 3-position of the bicyclic framework creates an asymmetric center, introducing stereochemical complexity that becomes crucial for biological activity and synthetic applications.

Structural ParameterValueSource
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
International Union of Pure and Applied Chemistry Name2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Chemical Abstracts Service Number1488990-06-2
International Chemical Identifier KeyRRRWAYWNXBSUFV-UHFFFAOYSA-N

The stereochemical implications of this molecular architecture are particularly noteworthy, as the rigid bicyclic framework severely restricts rotational freedom around key bonds, leading to well-defined spatial arrangements of functional groups. The presence of the carboxylic acid and tert-butoxycarbonyl groups creates distinct faces of the molecule with different steric and electronic properties, influencing both chemical reactivity and potential biological interactions. The amide bond within the tert-butoxycarbonyl protecting group maintains near-planar geometry despite the bicyclic constraints, with distortion parameters remaining minimal, indicating that the bicyclic framework accommodates standard amide bond characteristics without significant strain.

Historical Development in Organic Synthesis

The historical development of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid synthesis reflects the broader evolution of azabicyclic compound preparation methodologies that emerged from foundational work in the mid-twentieth century. Early investigations into azabicyclic systems focused primarily on simpler frameworks, with researchers like Gassman and co-workers pioneering fundamental approaches to nitrogen-containing bridged ring systems in 1968, establishing precedents for the synthetic strategies that would later enable access to more complex derivatives. The methodology for constructing the azabicyclo[2.2.2]octane core has its roots in classical cyclization reactions, where researchers discovered that intramolecular bond formation could be orchestrated to generate the desired bridged architecture under carefully controlled conditions. These early synthetic endeavors laid the groundwork for understanding the conformational and electronic factors that govern successful ring closure in constrained bicyclic systems.

The introduction of protecting group strategies, particularly the tert-butoxycarbonyl methodology, revolutionized the synthesis of functionalized azabicyclic compounds by providing temporary masking of reactive nitrogen centers during complex multi-step sequences. This protecting group approach proved especially valuable for azabicyclic amino acid derivatives, where the dual requirements of maintaining structural integrity and enabling selective functional group manipulations demanded sophisticated synthetic planning. The historical progression from simple azabicyclic frameworks to highly functionalized derivatives like 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid reflects the maturation of synthetic organic chemistry as a discipline capable of addressing increasingly complex molecular architectures through strategic bond-forming reactions and protecting group manipulations.

Fleming and co-workers contributed significantly to the historical development by demonstrating innovative cyclization strategies involving urethane intermediates, showing how systematic functional group manipulations could guide the formation of specific bicyclic frameworks. Their work on azabicyclo[3.2.1]octane systems provided valuable insights into the general principles governing azabicyclic synthesis, establishing reaction conditions and mechanistic understanding that proved transferable to related structural types including the [2.2.2] system. The evolution of synthetic methodologies for azabicyclic compounds accelerated considerably in the late twentieth century, driven by recognition of their potential applications in pharmaceutical research and the development of new synthetic tools capable of constructing these challenging molecular frameworks efficiently and selectively.

The modern synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid benefits from decades of methodological development in azabicyclic chemistry, incorporating lessons learned from earlier synthetic campaigns and leveraging contemporary understanding of reaction mechanisms and stereochemical control. Contemporary approaches to this compound class emphasize efficiency, selectivity, and scalability, reflecting the maturation of synthetic methodology from academic curiosity to practical application in drug discovery and materials science research programs.

Significance in Bicyclic Compound Research

The significance of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid in bicyclic compound research extends far beyond its individual molecular properties to encompass its role as a representative member of a crucial structural class that has transformed modern organic chemistry. Research into bicyclic compounds has revealed fundamental principles governing molecular rigidity, conformational constraint, and the relationship between three-dimensional structure and chemical reactivity. The azabicyclo[2.2.2]octane framework exemplifies how strategic incorporation of heteroatoms into bicyclic scaffolds can modulate electronic properties, create new reaction pathways, and enable access to previously inaccessible chemical space. This particular compound serves as both a synthetic target and a platform for exploring the broader implications of structural constraint in molecular design, contributing to our understanding of how rigid frameworks influence molecular behavior across diverse applications.

Within the context of medicinal chemistry research, bicyclic amino acid derivatives like 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid represent valuable tools for investigating structure-activity relationships in biological systems. The conformational restriction imposed by the bicyclic framework eliminates many degrees of freedom available to linear amino acids, enabling researchers to probe specific molecular geometries and their corresponding biological activities with unprecedented precision. This approach has proven particularly valuable in drug discovery programs where understanding the precise spatial requirements for biological activity can guide rational design efforts toward more potent and selective therapeutic agents. The compound's significance in this context stems from its ability to serve as a conformationally defined scaffold for exploring how molecular geometry influences biological recognition events.

The research significance of this compound extends to fundamental studies of bioisosterism, where saturated bicyclic frameworks serve as replacements for aromatic ring systems in drug molecules. Recent investigations have demonstrated that carefully designed bicyclic scaffolds can maintain or improve biological activity while offering enhanced physicochemical properties compared to their aromatic counterparts. The 2-oxabicyclo[2.2.2]octane analog, for example, has shown promise as a phenyl ring bioisostere with improved water solubility and metabolic stability. These findings highlight the broader significance of bicyclic compound research in addressing fundamental challenges in medicinal chemistry, where traditional aromatic scaffolds often present limitations in terms of solubility, metabolism, or toxicity profiles.

Research ApplicationSignificanceKey Benefits
Conformationally Restricted Amino AcidsBiological activity modulationPrecise geometric control
Bioisosteric ReplacementsAromatic ring alternativesImproved physicochemical properties
Synthetic Methodology DevelopmentNovel cyclization strategiesEnhanced synthetic efficiency
Pharmaceutical ResearchDrug discovery platformsStructure-activity relationship studies

Contemporary research continues to expand the significance of compounds like 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid through investigations into their potential applications in materials science and supramolecular chemistry. The rigid bicyclic framework provides a defined geometric platform for assembling larger molecular architectures through non-covalent interactions, enabling the construction of sophisticated supramolecular assemblies with predictable properties. This emerging application area demonstrates how fundamental research into bicyclic compound synthesis and properties continues to generate new opportunities for molecular design and materials development, ensuring the continued significance of this compound class in diverse areas of chemical research.

Multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁵N) Spectral Assignments

The multinuclear nuclear magnetic resonance characterization of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid provides crucial insights into its three-dimensional structure and conformational behavior. The compound, with molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol [1], exhibits characteristic spectroscopic features that reflect its rigid bicyclic framework.

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the azabicyclo[2.2.2]octane framework. The tert-butoxycarbonyl protecting group displays a characteristic singlet at δ 1.44 ppm, integrating for nine protons [2]. The bridgehead protons of the bicyclic system appear as multiplets in the range δ 2.84-4.10 ppm, consistent with related azabicyclo[2.2.2]octane derivatives [3]. The C-3 proton bearing the carboxylic acid functionality exhibits chemical shifts around δ 3.85-4.10 ppm, while the bridge methylene protons show complex splitting patterns due to the rigid bicyclic geometry [3].

In comparative studies with related azabicyclo[2.2.2]octane systems, the 2-methyl-2-azabicyclo[2.2.2]octane analogue shows bridge methylene signals at characteristic positions that provide reference points for structural assignment [4]. The parent 2-azabicyclo[2.2.2]octane framework displays methylene carbons at δ 32.3 in the ¹³C spectrum, which remains remarkably consistent across various derivatives [5].

¹³C Nuclear Magnetic Resonance Chemical Shifts

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shift assignments. The tert-butoxycarbonyl carbonyl carbon appears at approximately δ 155-160 ppm, while the carboxylic acid carbonyl resonates around δ 170-175 ppm [6]. The tertiary carbon of the tert-butyl group exhibits a signal at δ 80-85 ppm, with the methyl carbons appearing at δ 28 ppm [6].

The bicyclic framework carbons display characteristic patterns consistent with the rigid bicyclo[2.2.2]octane structure. Studies on related 2-azabicyclo[2.2.2]octane derivatives indicate that the bridgehead carbons typically resonate in the δ 45-55 ppm range, while the bridge methylene carbons appear around δ 25-35 ppm [5]. The C-3 carbon bearing the carboxylic acid group shows a characteristic downfield shift due to the electron-withdrawing nature of the carbonyl functionality.

¹⁵N Nuclear Magnetic Resonance Considerations

Nitrogen-15 nuclear magnetic resonance spectroscopy of azabicyclo[2.2.2]octane derivatives reveals important conformational information. The tertiary nitrogen within the tert-butoxycarbonyl-protected system exhibits chemical shifts that are influenced by the electronic environment and geometric constraints of the bicyclic framework [7]. Studies on related rhodium complexes with azabicyclo[2.2.2]octane ligands demonstrate that ¹⁵N chemical shifts provide valuable information about nitrogen coordination and electronic structure [7].

The conformational dependence of ¹⁵N-¹³C spin-spin coupling constants in 2-azabicyclo[2.2.2]octane systems has been established, showing that these parameters are sensitive to the geometric constraints imposed by the bicyclic framework [8]. The measurement of nitrogen chemical shifts requires careful consideration of various sources of error and inconsistency inherent in ¹⁵N nuclear magnetic resonance spectroscopy [8].

Infrared and Raman Vibrational Mode Analysis

The vibrational spectroscopic characterization of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid reveals characteristic absorption patterns that reflect both the functional group chemistry and the rigid bicyclic structure. The infrared spectrum exhibits distinct carbonyl stretching frequencies that provide insights into the electronic structure and conformational preferences of the molecule.

Infrared Spectroscopic Analysis

The infrared spectrum displays characteristic carbonyl stretching vibrations at distinct frequencies reflecting the different chemical environments. The tert-butoxycarbonyl carbonyl group typically exhibits C=O stretching around 1700-1720 cm⁻¹, while the carboxylic acid carbonyl appears at higher frequency around 1720-1740 cm⁻¹ due to the increased electron withdrawal [9]. The broad O-H stretching vibration of the carboxylic acid group manifests as a characteristic absorption between 2500-3300 cm⁻¹ [9].

The C-H stretching modes appear in the 2800-3000 cm⁻¹ region, with specific patterns reflecting the methyl, methylene, and methine environments within the bicyclic framework [10]. The C-N stretching vibrations of the protected amine occur around 1200-1400 cm⁻¹, while deformation modes of the bicyclic framework contribute to the fingerprint region below 1500 cm⁻¹ [10].

Raman Spectroscopic Investigations

Raman spectroscopy provides complementary vibrational information that is particularly valuable for characterizing the bicyclic framework. Studies on 1-azabicyclo[2.2.2]octane molecular complexes demonstrate that Raman spectroscopy reveals dramatic intensification of bands assigned to modes involving primarily nitrogen-carbon deformation and carbon-carbon stretching [11]. These enhanced bands are of totally symmetric species and provide insights into the charge transfer interactions within the molecular framework [11].

The most outstanding features in Raman spectra of azabicyclo[2.2.2]octane derivatives include the dramatic intensification of bands assigned to modes involving mainly NC₃ deformation and CC stretching [11]. This enhancement is attributed to charge transfer interactions of the amine with systems of large polarizability [11]. The analysis indicates that most amine vibrational modes undergo shifts upon complexation, whereas for acceptor molecules such shifts are significant only for stronger interactions [11].

The Raman spectra also show an increase in the number of bands reflecting lower symmetry in molecular complexes compared with the free amines [11]. This observation provides important information about the conformational flexibility and intermolecular interactions of the azabicyclo[2.2.2]octane system.

X-ray Crystallographic Studies

Bond Length and Bond Angle Correlations

X-ray crystallographic analysis of azabicyclo[2.2.2]octane derivatives provides definitive structural information about bond lengths, bond angles, and overall molecular geometry. While specific crystallographic data for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid are limited in the available literature, extensive studies on related bicyclo[2.2.2]octane and azabicyclo[2.2.2]octane systems provide valuable structural insights.

Bond Length Parameters

Crystallographic studies of bicyclo[2.2.2]octane derivatives reveal characteristic C-C bond lengths ranging from 1.54 to 1.56 Å, which are typical for saturated hydrocarbon frameworks [12]. The bicyclo[2.2.2]octane system exhibits average C-C bond lengths of 1.542 ± 0.004 Å based on gas-phase electron diffraction studies [13]. For the bridgehead carbon to adjacent carbon connections (C₁-C₂), the bond length is typically 1.538 ± 0.015 Å, while the C₂-C₃ bridge bonds are slightly longer at 1.552 ± 0.029 Å [13].

In azabicyclo[2.2.2]octane systems, the C-N bond lengths are typically in the range of 1.46-1.52 Å, reflecting the sp³ hybridization of the nitrogen center [14]. Studies on related tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate show that the bicyclo[2.2.2]octane structure includes characteristic bond lengths with the nitrogen participating in the bridged framework [15].

Bond Angle Analysis

The bond angles within the bicyclo[2.2.2]octane framework are influenced by the geometric constraints of the bridged system. The C₁-C₂-C₃ angle is typically 109.7° ± 0.7°, close to the tetrahedral angle but with slight distortion due to ring strain [13]. The H-C-H angles average 110.1° ± 5.6°, indicating minimal distortion from ideal tetrahedral geometry [13].

X-ray diffraction data from substituted bicyclo[2.2.2]octane derivatives show that the bridgehead-to-bridgehead torsion angles range from 9.37° to 13.14°, indicating significant deviation from ideal D₃ₕ symmetry [16]. This structural data indicates that amino acids with the bicyclo[2.2.2]octane framework are characterized by distorted torsion angles, especially in bulky substituted compounds [3].

Conformational Parameters in Peptide Systems

In derivatives of 2-azabicyclo[2.2.2]octane-3-carboxylic acid, the φ torsion angle is theoretically -60° assuming symmetrical framework and undistorted amide bond . According to X-ray diffraction data, experimental values show φ = -65° for certain derivatives, while in Zabicipril, the respective torsion angle is -63° [3]. The pyramidalization parameter (ω₀) of the nitrogen atom is typically 359.7°, indicating virtually planar amide bonds with minimal distortion (τ = 4° and δ = 9°) [3].

Torsional Strain Analysis in Bicyclic Systems

The torsional strain analysis of azabicyclo[2.2.2]octane systems reveals important insights into the conformational preferences and dynamic behavior of these rigid bicyclic frameworks. The bicyclo[2.2.2]octane system has been extensively studied to understand the relationship between molecular structure and torsional strain energy.

Theoretical Framework for Torsional Analysis

The bicyclo[2.2.2]octane skeleton permits examination of three different vicinal interactions having dihedral angles of 0°, 60°, and 120°, assuming D₃ₕ symmetry [18]. However, substituted bicyclooctanes may assume D₃ symmetry to reduce vicinal interactions, though it is difficult to estimate the maximum degree of twist [18]. Molecular mechanics and spectroscopic data indicate that the parent hydrocarbon maintains higher symmetry, while electron diffraction studies suggest large amplitude twisting motion with a turning point of 13° in terms of the twist angle [18].

Experimental Torsional Parameters

Gas-phase electron diffraction studies of bicyclo[2.2.2]octane reveal a potential function for twisting motion around the D₃ symmetry axis with a broad minimum [13]. In terms of the dihedral angle of torsion about the C₂-C₃ axis (φ), the potential exhibits an root-mean-square angle of 12.0° ± 1.5° and a classical turning point of 21.5° ± 0.5° [13]. When expressed in terms of the dihedral angle of twist (τ), these values become 7.2° and 12.8°, respectively [13].

The best fit to observed intensities is achieved with a quartic potential function V(φ) = k₂φ² + k₄φ⁴, where k₂ = -4.0 kcal/mol and k₄ = 54.2 kcal/mol [13]. The potential function likely has a hump of approximately 100 cal/mol at the D₃ conformation, leading to the description of this molecule as having a "quasi-D₃ structure" [13].

Strain Energy Components

The total strain energy in bicyclic systems can be decomposed into several components according to the relationship: Etotal = Ebond angle strain + Etorsional strain + Enonbonded interaction strain [19]. In bicyclo[2.2.2]octane systems, torsional strain manifests primarily through angle strain at the bridgehead carbons and torsional strain within the methylene bridges .

Studies on nitrogen inversion barriers in azabicyclo systems demonstrate that torsional strain plays a significant role alongside angle strain in determining conformational preferences [21]. For 2-methyl-2-azabicyclo[2.2.2]octane, the inversion barrier measurements reveal that eclipsing strain contributes substantially to the overall energy profile [21].

Temperature-Dependent Conformational Dynamics

Variable temperature studies of bicyclo[2.2.2]octane derivatives reveal dynamic behavior consistent with rapid interconversion between conformational states. In crystalline molecular rotors containing bicyclo[2.2.2]octane units, X-ray analysis shows disorder resulting from the mismatch between lattice symmetry and molecular symmetry [22]. The disordered positions are related by angular displacements of 48° and 72°, suggesting that rotation occurs via non-equivalent short and long jumps [22].

Solid-state nuclear magnetic resonance studies confirm that bicyclo[2.2.2]octane fragments undergo rotational motion with frequencies exceeding the heteronuclear ¹H-¹³C dipolar coupling (25-30 kHz), indicating that crystallographic disorder reflects dynamic behavior rather than static positional disorder [22]. These studies demonstrate that the activation energy for rotation can be as low as 1.15 kcal/mol for bicyclo[2.2.2]octane units in organized crystal lattices [22].

Computational Modeling of Torsional Effects

Density functional theory calculations on bicyclo[2.2.2]octane systems provide detailed insights into the energetics of torsional motion and conformational preferences [23]. The calculations reveal that torsional strain governs the outcome of chemical reactions involving the bicyclic framework, with ring strain determining whether rearrangement or cyclization pathways are favored [23].

The influence of ring strain on molecular reactivity is particularly evident in acyl radical reactions of bicyclo[2.2.2]octenone derivatives, where the size of fused rings controls the reaction outcome [23]. Computational analysis shows that these reactions proceed under thermodynamic control via 5-exo-trig cyclization intermediates, with subsequent pathways determined by relative strain energies [23].

The comprehensive understanding of torsional strain in azabicyclo[2.2.2]octane systems provides essential insights for designing conformationally restricted amino acid derivatives with predictable structural and dynamic properties. These findings have important implications for applications in medicinal chemistry, where conformational rigidity can enhance binding selectivity and metabolic stability.

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Dates

Last modified: 08-15-2023

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